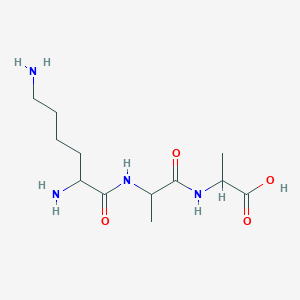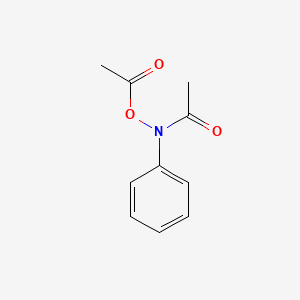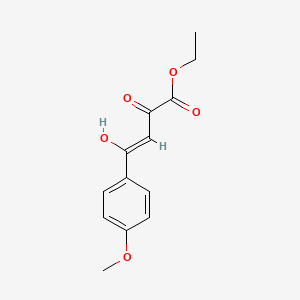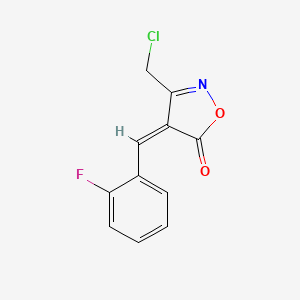
N5-((R)-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a glutamine backbone with a carboxy-mercaptoethyl side chain, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with L-glutamine and a suitable mercaptoethyl derivative.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the correct stereochemistry of the product.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Large quantities of starting materials are reacted in batch reactors.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed to maintain consistent reaction conditions and product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, thiol derivatives, and various substituted glutamine derivatives.
Wissenschaftliche Forschungsanwendungen
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential in drug development, particularly for conditions involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in redox reactions.
Pathways: It influences pathways related to oxidative stress and cellular metabolism, potentially modulating the activity of key enzymes and signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine: The non-hydrochloride form of the compound.
N5-(®-1-Carboxy-2-mercaptoethyl)-L-asparagine: A similar compound with an asparagine backbone.
N5-(®-1-Carboxy-2-mercaptoethyl)-L-cysteine: A related compound with a cysteine backbone.
Uniqueness
N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride is unique due to its specific combination of a glutamine backbone and a carboxy-mercaptoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H15ClN2O5S |
|---|---|
Molekulargewicht |
286.73 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H14N2O5S.ClH/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);1H/t4-,5-;/m0./s1 |
InChI-Schlüssel |
IDVNOCSEWUOTQF-FHAQVOQBSA-N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B12106551.png)
![4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B12106558.png)


![(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12106567.png)
![Methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12106569.png)


![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B12106604.png)
